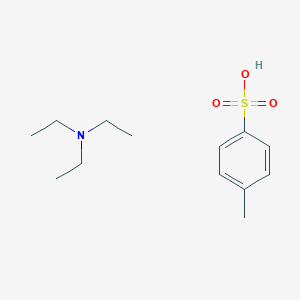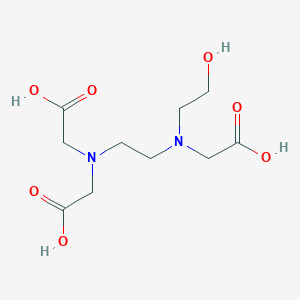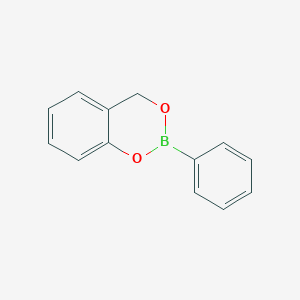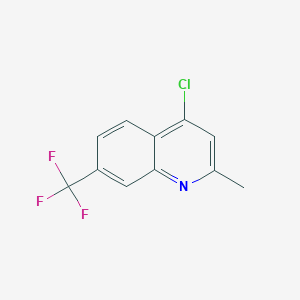
4-氯-2-甲基-7-(三氟甲基)喹啉
描述
4-Chloro-2-methyl-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C11H7ClF3N and a molecular weight of 245.63 g/mol . This compound is known for its unique chemical properties, making it a valuable building block in various chemical syntheses and applications.
科学研究应用
4-Chloro-2-methyl-7-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and materials science.
作用机制
Target of Action
It’s known that trifluoromethyl group can bind with protons during the cell penetrating process .
Mode of Action
The compound interacts with its targets through the trifluoromethyl group. During the cell penetrating process, the trifluoromethyl group binds with protons, leading to an increase in pH and destabilization of the cell membranes .
Result of Action
It’s suggested that the compound can enhance the cell penetration ability of peptides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline. For instance, the compound should be protected from moisture . Also, the compound’s action may be influenced by the pH level, as its trifluoromethyl group binds with protons, affecting the pH .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline typically involves the reaction of 2-methylquinoline with chlorinating agents and trifluoromethylating reagents. One common method includes the use of N-chlorosuccinimide (NCS) for chlorination and trifluoromethyl iodide (CF3I) for trifluoromethylation under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions
4-Chloro-2-methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce quinoline N-oxide .
相似化合物的比较
Similar Compounds
- 4-Chloro-6-methylquinoline
- 4-Chloro-7-fluoroquinoline
- 2-Chloro-4-methyl-7-(methylthio)quinoline
- 4-Chloro-2-methyl-8-trifluoromethyl-quinoline
- 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
Uniqueness
4-Chloro-2-methyl-7-(trifluoromethyl)quinoline is unique due to the presence of both chlorine and trifluoromethyl groups on the quinoline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound in various chemical and biological applications .
属性
IUPAC Name |
4-chloro-2-methyl-7-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c1-6-4-9(12)8-3-2-7(11(13,14)15)5-10(8)16-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXIMYKBHAMAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406083 | |
| Record name | 4-chloro-2-methyl-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18529-09-4 | |
| Record name | 4-chloro-2-methyl-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18529-09-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Q1: What is the significance of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline in the development of new antimalarial drugs?
A1: 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline served as a key starting material in the synthesis of a series of 4-(3'-alkylaminomethyl-4'-hydroxyl-phenylamino)- and 4-(3',5'-bis-alkylaminomethyl-4'-hydroxyl-phenylamino)-2-methyl-7-trifluoromethyl-quinolines. These newly synthesized compounds were designed as analogs of amodiaquine, a known antimalarial drug. The researchers aimed to evaluate the impact of structural modifications on antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium berghei. []
Q2: How effective were the synthesized compounds derived from 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline against chloroquine-resistant malaria?
A2: The study showed promising results. Two of the synthesized compounds, derived from 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline and tested at a dosage of (20 mg/kg)/d×4, demonstrated partial activity against a chloroquine-resistant strain of P. berghei in mice. Specifically, three and four mice out of five, respectively, showed no detectable parasites after treatment. This finding is notable because the standard drug amodiaquine did not show any activity against this resistant strain in the same study. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-propyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B93719.png)
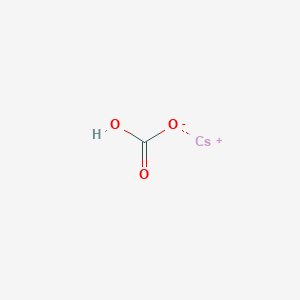
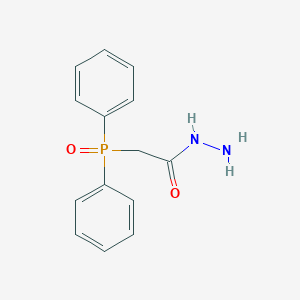
![5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane](/img/structure/B93726.png)


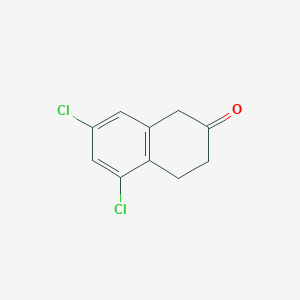
![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)
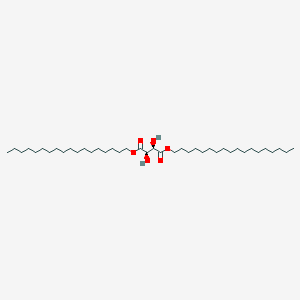
![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)
